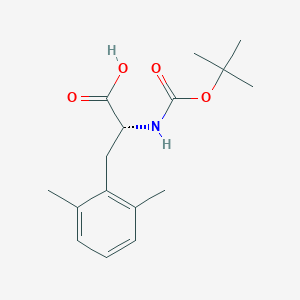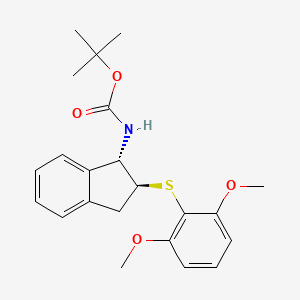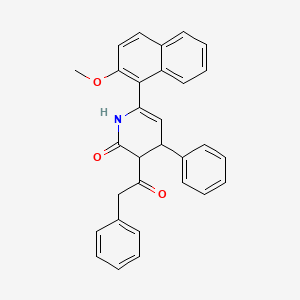
6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is a complex organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methoxy-naphthalenyl and phenyl groups can be done through substitution reactions using reagents like halides or organometallic compounds.
Acylation: The phenylacetyl group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic applications.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Involvement in specific biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures.
Naphthalenyl Derivatives: Compounds with similar naphthalenyl substituents.
Phenylacetyl Derivatives: Compounds with similar phenylacetyl groups.
Uniqueness
2(1H)-PYRIDINONE,3,4-DIHYDRO-6-(2-METHOXY-1-NAPHTHALENYL)-4-PHENYL-3-(2-PHENYLACETYL)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
81188-82-1 |
|---|---|
Formule moléculaire |
C30H25NO3 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
6-(2-methoxynaphthalen-1-yl)-4-phenyl-3-(2-phenylacetyl)-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C30H25NO3/c1-34-27-17-16-22-14-8-9-15-23(22)28(27)25-19-24(21-12-6-3-7-13-21)29(30(33)31-25)26(32)18-20-10-4-2-5-11-20/h2-17,19,24,29H,18H2,1H3,(H,31,33) |
Clé InChI |
BMEWGGXRGXCDEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C3=CC(C(C(=O)N3)C(=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
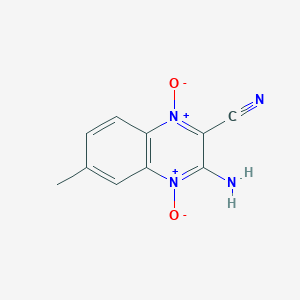
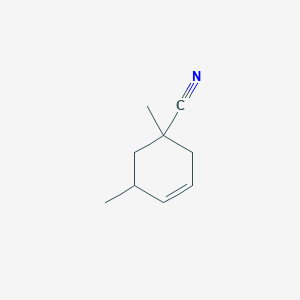
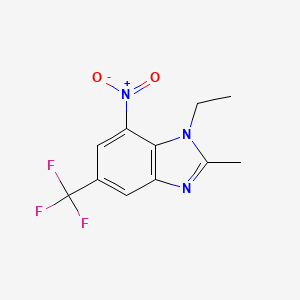
![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
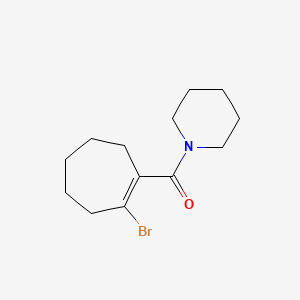
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
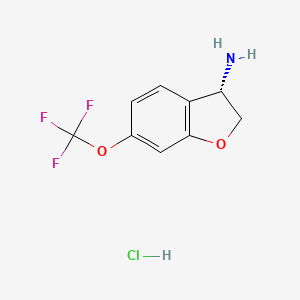
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
